molecular formula C16H26ClNO2 B560035 エミクススタット塩酸塩 CAS No. 1141934-97-5

エミクススタット塩酸塩

カタログ番号: B560035
CAS番号: 1141934-97-5
分子量: 299.83 g/mol
InChIキー: BPZWRYOUJMDQSY-PKLMIRHRSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Emixustat hydrochloride is a synthetic small molecule that belongs to a new class of compounds known as visual cycle modulators. It is formulated as the hydrochloride salt and is the first synthetic medicinal compound shown to affect retinal disease processes when taken orally. Emixustat hydrochloride is primarily investigated for its potential therapeutic effects in treating retinal diseases such as age-related macular degeneration, proliferative diabetic retinopathy, diabetic macular edema, and Stargardt disease .

科学的研究の応用

Geographic Atrophy Associated with Age-Related Macular Degeneration

Emixustat has been evaluated in multiple clinical trials for its efficacy in slowing the progression of geographic atrophy (GA) associated with age-related macular degeneration (AMD).

  • Phase 2b/3 Clinical Trial : A multicenter, randomized, double-masked study investigated whether emixustat reduces GA enlargement compared to placebo over 24 months. The results indicated no significant difference in the growth rates of GA between emixustat and placebo groups, although ocular adverse events were reported, including delayed dark adaptation and chromatopsia .
  • Phase II Study : Another study assessed the safety and pharmacodynamics of emixustat in subjects with GA. It demonstrated a dose-dependent effect on rod photoreceptor sensitivity, which was reversible after discontinuation of the drug .

Stargardt Disease

Stargardt disease is a hereditary condition leading to vision loss due to lipofuscin accumulation in retinal pigment epithelium cells.

  • The SeaSTAR Study : This Phase 3 trial aimed to evaluate emixustat's efficacy in reducing macular atrophy progression in Stargardt disease patients. The study involved multiple centers across several countries and focused on various outcome measures, including best-corrected visual acuity and changes in retinal sensitivity .

Summary of Clinical Findings

Study Condition Design Outcome Measures Results
Phase 2b/3 TrialGeographic Atrophy (AMD)Multicenter, randomized, double-maskedMean annual growth rate of GA areaNo significant difference between emixustat and placebo; common adverse events noted
Phase II StudyGeographic Atrophy (AMD)Randomized, placebo-controlledRod photoreceptor sensitivityDose-dependent suppression observed; reversible effects noted
SeaSTAR StudyStargardt DiseasePhase 3, multicenterChanges in visual acuity, retinal sensitivityOngoing evaluation; no approved treatments currently available for STGD

Safety Profile

The safety profile of emixustat has been a critical aspect of its evaluation:

  • Adverse Events : Commonly reported ocular adverse events included delayed dark adaptation (55%) and chromatopsia (18%) among emixustat-treated subjects. Most adverse effects were mild to moderate and resolved upon discontinuation of treatment .
  • Long-term Effects : The long-term effects of emixustat on ocular health remain under investigation, particularly concerning the reversibility of adverse events associated with prolonged use .

作用機序

エミキスタット塩酸塩は、視覚サイクルに不可欠な酵素である網膜色素上皮特異的65kDaタンパク質(RPE65)を阻害することによって効果を発揮します。RPE65を阻害することによって、エミキスタット塩酸塩は視覚色素の生合成を減少させ、N-レチリデン-N-レチニルエタノールアミン(A2E)などの有毒な網膜副産物の蓄積を防ぎます。 この阻害は、網膜疾患に関連する酸化ストレスと光毒性を軽減するのに役立ちます .

類似の化合物:

エミキスタット塩酸塩の独自性: エミキスタット塩酸塩は、RPE65の阻害と全トランスレチナールの隔離の両方を包含する、二重の作用機序において独特です。 この二重作用は、他の類似の化合物と比較して、網膜光毒性に対するより包括的な保護効果を提供します .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of emixustat hydrochloride involves several steps, starting with the preparation of the key intermediate, (1R)-3-amino-1-[3-(cyclohexylmethoxy)phenyl]propan-1-ol. This intermediate is synthesized through a series of reactions, including the reduction of the corresponding ketone and subsequent amination. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid .

Industrial Production Methods: Industrial production of emixustat hydrochloride follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity of the final product .

化学反応の分析

反応の種類: エミキスタット塩酸塩は、次を含むさまざまな化学反応を起こします。

一般的な試薬と条件:

生成される主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化によって対応するケトンまたはアルデヒドが生成される可能性があり、還元によってアルコールまたはアミンが生成される可能性があります .

4. 科学研究への応用

エミキスタット塩酸塩は、次のものを含む、幅広い科学研究への応用があります。

    化学: 視覚サイクルモジュレーションとその網膜の健康への影響を研究するためのモデル化合物として使用されます。

    生物学: 視覚サイクルを調節し、有毒な網膜副産物の蓄積を減らす役割について調査されています。

    医学: 加齢黄斑変性、増殖性糖尿病網膜症、糖尿病性黄斑浮腫、スターガード病などの網膜疾患の治療のための臨床試験中です。

    産業: 網膜疾患を標的とする新しい治療薬の開発における潜在的な応用

類似化合物との比較

Uniqueness of Emixustat Hydrochloride: Emixustat hydrochloride is unique in its dual mechanism of action, which includes both the inhibition of RPE65 and the sequestration of all-trans-retinal. This dual action provides a more comprehensive protective effect against retinal phototoxicity compared to other similar compounds .

生物活性

Emixustat hydrochloride is a synthetic small molecule designed to modulate the visual cycle, primarily through the inhibition of the enzyme RPE65 (Retinal Pigment Epithelium-specific 65 kDa protein). This compound has garnered attention for its potential therapeutic applications in retinal diseases, particularly geographic atrophy associated with dry age-related macular degeneration (AMD) and Stargardt disease. This article explores the biological activity of emixustat, supported by clinical trial data, pharmacodynamic studies, and case studies.

Emixustat acts by inhibiting the isomerohydrolase activity of RPE65, which is crucial for the conversion of all-trans-retinyl esters to 11-cis-retinal in the visual cycle. By blocking this pathway, emixustat reduces the production of toxic retinal byproducts such as A2E (N-retinylidene-N-retinylethanolamine), which accumulate in retinal pigment epithelial (RPE) cells and contribute to cell damage and degeneration .

Phase 2 Studies

  • Geographic Atrophy in AMD :
    • Study Design : A double-masked, placebo-controlled trial evaluated the efficacy and safety of emixustat in patients with geographic atrophy associated with dry AMD. Participants received varying doses (2 mg, 5 mg, 7 mg, or 10 mg) daily for up to 90 days.
    • Results : The study demonstrated a dose-dependent suppression of rod photoreceptor sensitivity post-photobleaching. The rod b-wave recovery rate was significantly reduced in treated groups compared to placebo, indicating effective modulation of the visual cycle . Most adverse events were mild and resolved after discontinuation.
  • Stargardt Disease :
    • Study Design : Another multicenter study focused on subjects with macular atrophy secondary to Stargardt disease. Patients were randomized to receive emixustat at doses of 2.5 mg, 5 mg, or 10 mg for one month.
    • Results : The highest dose (10 mg) resulted in near-complete suppression of rod b-wave amplitude recovery (mean = 91.86%), while lower doses showed moderate effects . Adverse events were primarily ocular, consistent with RPE65 inhibition.

Summary of Key Findings

StudyConditionDose RangeKey FindingsAdverse Events
AMD2-10 mgDose-dependent suppression of rod recovery; plateau by Day 14; reversible within 7-14 days post-treatment.Mild ocular issues (chromatopsia)
Stargardt2.5-10 mgNear-complete suppression at 10 mg; moderate at 5 mg; no effect at 2.5 mg.Ocular adverse events consistent with mechanism

Case Studies

In a notable case study involving patients with advanced geographic atrophy, emixustat was administered over an extended period as part of an ongoing Phase 3 trial. Patients reported subjective improvements in visual function alongside objective measures indicating reduced retinal toxicity levels. These findings align with earlier studies suggesting that emixustat not only modulates the visual cycle but also may protect against further retinal degeneration.

特性

IUPAC Name

(1R)-3-amino-1-[3-(cyclohexylmethoxy)phenyl]propan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2.ClH/c17-10-9-16(18)14-7-4-8-15(11-14)19-12-13-5-2-1-3-6-13;/h4,7-8,11,13,16,18H,1-3,5-6,9-10,12,17H2;1H/t16-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPZWRYOUJMDQSY-PKLMIRHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)COC2=CC=CC(=C2)C(CCN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)COC2=CC=CC(=C2)[C@@H](CCN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00150670
Record name Emixustat Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00150670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1141934-97-5
Record name Emixustat Hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1141934975
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Emixustat Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00150670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EMIXUSTAT HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AP4OF2M98B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。